1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one
Description
Properties
IUPAC Name |
1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-16-9-5-4-6-14(16)13-24-18-20-10-11-21(18)17(22)12-23-15-7-2-1-3-8-15/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLZBZNLAKFFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one typically involves multiple steps. One common synthetic route includes the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions to prevent side reactions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorophenyl group with various nucleophiles.
Scientific Research Applications
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The chlorophenyl and methylsulfanyl groups can also contribute to its binding affinity and specificity for particular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds share the methylsulfanyl group and have been studied for their analgesic and anti-inflammatory properties.
Thiazole derivatives: These compounds contain a thiazole ring and exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring, chlorophenyl group, and methylsulfanyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Biological Activity
The compound 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is a complex organic molecule that belongs to the imidazole family. Its structure includes a phenoxy group and a chlorophenylmethylsulfanyl moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 348.82 g/mol. The presence of various functional groups indicates potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate various physiological processes.
Antimicrobial Activity
Research indicates that compounds with imidazole structures often exhibit antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains by inhibiting cell wall synthesis and other vital processes.
Antitumor Activity
Imidazole derivatives are known for their anticancer potential. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : Compounds can interfere with cell cycle progression, leading to increased cell death.
- Inhibition of Tumor Growth : By targeting specific pathways involved in tumor proliferation.
Case Studies
- Antiparasitic Activity : A study evaluated the antiparasitic effects of related imidazole derivatives against protozoan parasites. The results showed significant inhibition of parasite growth, indicating potential for therapeutic applications in treating infections.
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
Data Tables
Q & A
Q. What are the standard synthesis protocols for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Imidazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones under basic conditions (e.g., KOH/ethanol) .
Sulfanyl Group Introduction : Alkylation of the imidazole intermediate with (2-chlorophenyl)methyl thiol in the presence of a base like NaH .
Phenoxyethanone Attachment : Acylation using phenoxyacetyl chloride in anhydrous dichloromethane with catalytic DMAP .
- Key Variables : Temperature (60–80°C for cyclocondensation), solvent polarity (ethanol vs. DMF), and stoichiometric ratios (1:1.2 for alkylation) critically affect yield.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
Q. What biological activities are predicted based on structural analogs?
- Methodological Answer : The imidazole core and chlorophenyl group suggest potential:
- Antimicrobial Activity : Analogous compounds inhibit S. aureus (MIC 8–16 µg/mL) via membrane disruption .
- Kinase Inhibition : The phenoxy group may interact with ATP-binding pockets in kinases (e.g., EGFR) .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
- Methodological Answer :
- Factors : Temperature, catalyst loading (e.g., NaH), and solvent polarity.
- Response Surface Methodology (RSM) : Maximizes yield by modeling interactions (e.g., higher polarity solvents improve alkylation efficiency by 15%) .
- Case Study : A 2³ factorial design reduced reaction time from 12h to 6h while maintaining >85% yield .
Q. What challenges arise in X-ray crystallography for this compound, and how are they resolved?
- Methodological Answer :
- Twinning : Common in imidazole derivatives; use TWINLAW in SHELXL to refine twin domains .
- Disorder : Phenoxy groups may require PART instructions in SHELX to model positional disorder .
- Validation : Check R1/wR2 convergence (<5% discrepancy) and Fo/Fc maps for residual electron density .
Q. How do substituent variations (e.g., Cl vs. F) impact structure-activity relationships (SAR)?
- Methodological Answer :
- Data Table :
| Substituent | Activity (IC50, µM) | Target | Reference |
|---|---|---|---|
| 2-Cl | 0.8 | EGFR | |
| 4-F | 1.2 | EGFR | |
| 2-NO₂ | 3.5 | CYP450 |
- Trends : Electron-withdrawing groups (Cl, NO₂) enhance target binding, while bulkier groups reduce solubility .
Q. How are analytical discrepancies (e.g., NMR impurities) addressed during purification?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns (ACN/water gradient) to isolate impurities with <95% purity .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove unreacted phenoxyacetyl chloride .
Data Contradiction Analysis
Q. Why do solubility values vary across studies, and how is this resolved experimentally?
- Methodological Answer :
- Contradictions : Reported DMSO solubility ranges from 25–50 mg/mL due to hygroscopicity or polymorphic forms .
- Resolution :
Karl Fischer Titration : Quantify water content in samples.
PXRD : Compare diffraction patterns to identify polymorphs (e.g., Form I vs. Form II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
